[2-(4-Fluoro-phenyl)-ethyl]-hydrazine
Description
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine is a hydrazine derivative featuring a 4-fluorophenyl group attached to an ethyl chain, terminating in a hydrazine (-NH-NH₂) moiety. This compound is synthesized via the reaction of ethyl esters with hydrazine hydrate. For example, (4-Fluoro-phenyl)-acetic acid hydrazide is prepared by reacting the corresponding ethyl ester with hydrazine hydrate in ethanol under reflux, yielding the product in 76% yield . The para-fluoro substituent on the phenyl ring enhances electron-withdrawing effects, influencing reactivity and biological interactions.
Properties
IUPAC Name |
2-(4-fluorophenyl)ethylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4,11H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPIDYGFBLVMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoro-phenyl)-ethyl]-hydrazine typically involves the reaction of 2-(4-fluorophenyl)ethylamine with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2-(4-Fluorophenyl)ethylamine+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
Scientific Research Applications
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Fluoro-phenyl)-ethyl]-hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylhydrazines
[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate
- Structure : Ortho-fluoro substituent on the phenyl ring.
- Synthesis : Similar to the para-fluoro analog, involving hydrazine hydrate and ethyl esters.
- Biological Activity : Exhibits antifertility effects in mice, comparable to the para-fluoro derivative .
- Key Difference : The ortho-fluoro substituent may reduce steric hindrance compared to para-fluoro, altering receptor binding affinity.
(4-Ethylphenyl)hydrazine Hydrochloride
Hydrazides with Aromatic Moieties
Coumarin-Acetohydrazide Derivatives
- Structure : Coumarin ring system linked to hydrazide.
- Synthesis : Prepared by refluxing ethyl coumarin esters with hydrazine hydrate .
- Biological Activity : Demonstrated antimicrobial properties and favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles .
Ibuprofen-Derived Hydrazides
Heterocyclic Hydrazine Derivatives
Pyridazinone-Acetohydrazides
- Structure: Fluorophenyl-piperazine-pyridazinone core with hydrazide.
- Synthesis : Microwave-assisted cyclization of Schiff bases derived from hydrazides and aldehydes .
- Biological Activity : Significant cancer cell growth inhibition, attributed to the fluorophenyl group enhancing lipophilicity and target binding .
Thiazole-Substituted 1,3,4-Oxadiazoles
Structural and Functional Analysis
Comparative Data Table
Key Observations
- Electronic Effects : The para-fluoro group in this compound enhances electron withdrawal, improving stability and interaction with hydrophobic targets compared to electron-donating groups like ethyl .
- Synthetic Challenges : Acid chloride intermediates of fluorophenyl hydrazines are highly reactive, often leading to dimerization unless stabilized as ethyl esters .
- Biological Specificity: While both ortho- and para-fluoro derivatives exhibit antifertility effects, their efficacy may vary due to differences in steric and electronic profiles . Heterocyclic derivatives (e.g., pyridazinones) show broader pharmacological applications, such as anticancer activity .
Biological Activity
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine, also known as 4-fluorophenethylhydrazine, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound's structure features a fluorinated phenyl group, which may enhance its pharmacological properties compared to non-fluorinated analogs. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
- Chemical Formula : C8H10FN2
- Molecular Weight : 154.18 g/mol
- CAS Number : 41074-37-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and cell proliferation.
- Reactivity with Biomolecules : It may form adducts with nucleophilic sites in proteins and nucleic acids, altering their functions and leading to cytotoxic effects against cancer cells.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values reported for these cell lines range from 5 to 15 µM, indicating moderate potency compared to established chemotherapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Studies : Preliminary data suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 20 to 40 µg/mL.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:
- Absorption : The compound demonstrates good absorption characteristics in vitro, suggesting potential bioavailability.
- Metabolism : Initial studies indicate that it may undergo hepatic metabolism, leading to the formation of active metabolites.
- Excretion : The primary route of excretion appears to be renal, although further studies are needed to confirm this.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to significant apoptosis in MCF-7 cells, with increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like Bcl-2 .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
